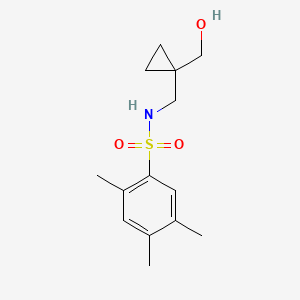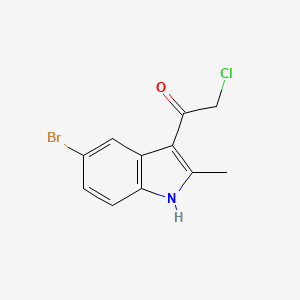
2-Bromo-5-(trifluoromethyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(trifluoromethyl)benzenecarboximidamide, also known as BTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTB is a white crystalline solid that is soluble in water and organic solvents. In
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide is not fully understood, but it is believed to involve the binding of the compound to metal ions, which leads to changes in their fluorescence properties. This makes 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide a useful tool for studying metal ion homeostasis in biological systems.
Biochemical and Physiological Effects:
2-Bromo-5-(trifluoromethyl)benzenecarboximidamide has been shown to have a low toxicity profile in animal studies, making it a promising candidate for further research. It has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide in lab experiments is its high sensitivity and selectivity for metal ions, which makes it a useful tool for studying metal ion homeostasis in biological systems. However, the limitations of using 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide include its low solubility in water and its tendency to form aggregates, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for research on 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide, including its use as a diagnostic tool for metal ion-related diseases, its potential as a therapeutic agent for oxidative stress-related diseases, and its use in developing new catalysts for organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide and its interactions with metal ions in biological systems.
Métodos De Síntesis
The synthesis of 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide involves the reaction of 2-bromo-5-nitrobenzoic acid with trifluoroacetamide in the presence of a reducing agent such as iron powder. The reaction mixture is then refluxed in ethanol to obtain 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-Bromo-5-(trifluoromethyl)benzenecarboximidamide has various scientific research applications, including its use as a fluorescent probe for detecting metal ions, such as zinc and copper, in biological systems. It has also been used as a catalyst in organic reactions, such as the synthesis of pyrroles and benzimidazoles. Additionally, 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide has been studied for its potential use in developing new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H3,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCPJVMIESOEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2989773.png)

![3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2989776.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2989778.png)

![[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2989782.png)

![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/no-structure.png)


![8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride](/img/structure/B2989790.png)
![methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2989792.png)